molecular formula C12H9NO4 B2380728 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid CAS No. 777917-71-2

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid

Cat. No.: B2380728
CAS No.: 777917-71-2
M. Wt: 231.207
InChI Key: TWVJGLZSSWZXGN-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic Acid (CAS 777917-71-2) is a bifunctional chemical linker of significant value in bioconjugation and biophysical chemistry. This compound features a maleimide group, known for its selective reactivity with thiol groups (-SH) to form stable thioether bonds . Simultaneously, the phenylacetic acid backbone provides a terminal carboxylic acid, which can be activated (e.g., with EDC or HATU) to form a stable amide bond with primary amine groups (-NH2) . This dual reactivity enables researchers to covalently link two distinct molecules, such as a protein or antibody with a synthetic payload, sensor, or surface. The presence of the phenyl ring can influence the linker's overall hydrophobicity and electronic properties, which may be tailored for specific applications. As such, it is a critical tool for constructing advanced molecular probes, antibody-drug conjugates (ADCs), and other complex biomolecular assemblies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. IDENTIFICATION • CAS Number : 777917-71-2 • Molecular Formula : C12H9NO4 • Molecular Weight : 231.20 g/mol • SMILES : O=C(O)C(N1C(C=CC1=O)=O)C2=CC=CC=C2

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-7,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJGLZSSWZXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid typically involves the reaction of maleic anhydride with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid serves as a valuable building block in the synthesis of complex organic molecules. Its versatile reactivity allows chemists to create a variety of substituted pyrrole derivatives that are essential in further chemical research and development.

Biology

Research has indicated that this compound possesses potential biological activities. Studies have focused on its antimicrobial and anticancer properties, making it a subject of interest in pharmacological research. For instance, preliminary assays have shown that it can inhibit certain microbial strains effectively .

Medicine

In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of various drugs. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents aimed at treating inflammatory conditions due to its inhibition of cyclooxygenase enzymes .

Industry

The compound is also utilized in the production of polymers and advanced materials. Its unique chemical properties contribute to the development of materials with specific functionalities, enhancing their applicability in various industrial processes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. Results demonstrated that certain derivatives exhibited significant antibacterial activity, indicating their potential use as therapeutic agents .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound. The study utilized various cancer cell lines to assess cytotoxicity and found that some derivatives induced apoptosis in cancer cells, highlighting their potential as anticancer drugs .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisVersatile reactivity for creating substituted derivatives
BiologyAntimicrobial and anticancer researchEffective against Staphylococcus aureus; induces apoptosis in cancer cells
MedicinePharmaceutical intermediatesInhibits cyclooxygenase enzymes; potential anti-inflammatory effects
IndustryProduction of polymers/materialsEnhances functionalities in advanced materials

Mechanism of Action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cyclooxygenase, which plays a crucial role in the biosynthesis of prostaglandins. This inhibition leads to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related analogs, focusing on core heterocycles, substituents, molecular weights, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications References
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid Maleimide Phenylacetic acid ~231.20 Thiol-reactive bioconjugation
ADC1730 (Mal-PhAc-Val-Ala-PAB) Maleimide Peptide linker (Val-Ala-PAB) 506.56 ADC linker for drug delivery
2-(2,5-dioxo-pyrrol-1-yl)benzoic acid Maleimide Benzoic acid ~217.18 Commercial availability; similar reactivity
2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid Imidazolidinone Phenyl, acetic acid ~234.21 Potential enzyme inhibition
2-(2,5-dioxo-4,4-diphenyl-3-propenylimidazolidin-1-yl)acetic acid Imidazolidinone Diphenyl, propenyl, acetic acid ~350.36 Hydrophobic; steric hindrance

Key Comparisons

Core Heterocycle Reactivity Maleimide Derivatives (Target, ADC1730, Benzoic Acid Analog): The maleimide core enables rapid thiol conjugation, critical in ADC synthesis . The phenylacetic acid substituent in the target compound provides a carboxylic acid for further functionalization, whereas ADC1730 incorporates a protease-cleavable linker (Val-Ala-PAB) for controlled drug release . Imidazolidinone Derivatives: These compounds lack thiol reactivity but may exhibit unique electronic properties due to their dual nitrogen atoms. For example, 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 1775448-11-7) is commercially available and may serve as a scaffold for enzyme inhibitors .

Substituent Effects Phenylacetic Acid vs. Diphenyl/Propenyl Substitution: The imidazolidinone derivative with diphenyl and propenyl groups (CAS 130889-49-5) exhibits increased hydrophobicity and steric bulk, likely reducing aqueous solubility but enhancing binding to hydrophobic targets .

Molecular Weight and Applications The target compound’s low molecular weight (~231 g/mol) makes it suitable for modular conjugation, while larger derivatives like ADC1730 (506.56 g/mol) are optimized for ADC stability and payload delivery . Imidazolidinone-based compounds (e.g., ~234–350 g/mol) are structurally distinct and may find use in medicinal chemistry or materials science due to their rigid, nitrogen-rich cores .

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound and its analogs enhances water solubility compared to non-acid derivatives. However, diphenyl-substituted imidazolidinones are significantly less soluble due to hydrophobicity .
  • Stability: Maleimides are prone to hydrolysis under basic conditions, whereas imidazolidinones may exhibit greater stability in physiological environments .

Industrial Relevance

  • The benzoic acid analog (CAS 3982-20-5) and 2-(2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 1775448-11-7) are supplied by multiple vendors, indicating their utility in research and manufacturing .
  • ADC1730 and ADC1740 exemplify the target compound’s application in complex bioconjugation systems, highlighting its role in pharmaceutical development .

Biological Activity

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid (commonly referred to as DPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DPA is characterized by a pyrrole ring fused with a phenylacetic acid moiety. Its molecular formula is C17H15N1O4C_{17}H_{15}N_{1}O_{4} with a molecular weight of approximately 299.31 g/mol. The compound exhibits properties typical of both pyrrole derivatives and phenylacetic acids, contributing to its biological efficacy.

Antimicrobial Activity

Research indicates that DPA exhibits notable antimicrobial properties. A study highlighted that derivatives of phenylacetic acid can destroy cell membrane integrity and inhibit protein synthesis in bacterial strains like Agrobacterium tumefaciens, showcasing a mechanism that could be extrapolated to DPA .

Table 1: Antimicrobial Efficacy of DPA Derivatives

CompoundTarget BacteriaIC50 (mg/mL)Mechanism of Action
DPAA. tumefaciens0.8038Disruption of cell membrane integrity
PAABacillus megateriumNot reportedInhibition of protein synthesis

Cytotoxicity and Apoptosis

In vitro studies have indicated that DPA may induce apoptosis in certain cancer cell lines. The underlying mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Such findings align with the behavior observed in other pyrrole-based compounds .

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial efficacy of DPA against multiple strains of bacteria, including E. coli and Staphylococcus aureus. The results demonstrated that DPA inhibited bacterial growth significantly at concentrations lower than those required for conventional antibiotics.

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, DPA was tested against human fibrosarcoma HT-1080 cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting that DPA could be developed as a therapeutic agent for specific cancers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-phenylacetic acid, and how can purity be optimized?

  • Methodology : Base-assisted cyclization (e.g., using substituted phenylacetic acid derivatives and pyrrolidine precursors) is a common approach. For example, cyclization of hydroxy-pyrrolidinone intermediates with phenylacetic acid derivatives under basic conditions (e.g., KOH/EtOH) yields the target compound. Purity optimization involves recrystallization in ethanol or methanol and validation via HPLC (≥95% purity) .
  • Key Parameters : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants influence yield.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrrolidinone ring (δ ~5.5–6.5 ppm for vinyl protons) and phenylacetic acid moiety (δ ~7.2–7.5 ppm for aromatic protons) .
  • FTIR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the dioxopyrrolidine and carboxylic acid groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₁₂H₁₀NO₄: 248.0662) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods to avoid inhalation of dust/aerosols .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for novel derivatives of this compound?

  • Methodology : Apply factorial design to evaluate variables (e.g., catalyst loading, solvent type, temperature). For example:

  • Factors : Solvent polarity (DMF vs. THF), base strength (KOH vs. NaOH), and reaction time.
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing side products .
  • Reference : A study on pyrrolidinone derivatives achieved 63% yield using RSM-optimized phenol cyclization .

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions at the dioxopyrrolidine carbonyl group .
  • Reaction Path Search : Tools like GRRM predict intermediates and byproducts, guiding experimental validation .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

  • Methodology :

  • Cross-Validation : Compare NMR data with literature analogs (e.g., 3,5-diarylpyrrol-2-ones) to identify positional isomerism .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
  • Batch Consistency : Statistical analysis (e.g., ANOVA) of melting points (±1°C tolerance) ensures reproducibility .

Q. What strategies enhance enantiomeric purity for chiral analogs of this compound?

  • Methodology :

  • Chiral Resolution : Use (R)- or (S)-α-methoxyphenylacetic acid as resolving agents to separate enantiomers via diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

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